molecular formula C22H27N3S B1198122 4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane CAS No. 34654-96-1

4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane

Cat. No. B1198122
CAS RN: 34654-96-1
M. Wt: 365.5 g/mol
InChI Key: BEWQJCSOWMSVKN-UHFFFAOYSA-N
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Description

4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane, commonly known as DTBZ, is a chemical compound that has been widely used in scientific research. It is a dopamine transporter ligand that has been shown to have potential applications in the treatment of Parkinson's disease and other neurological disorders.

Mechanism of Action

DTBZ binds to the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By binding to the dopamine transporter, DTBZ inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
DTBZ has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to an improvement in motor function in patients with Parkinson's disease. DTBZ has also been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

DTBZ has a number of advantages for use in lab experiments. It is a highly selective dopamine transporter ligand, making it an ideal imaging agent for PET scans. It has also been shown to have low toxicity, making it safe for use in animal studies. However, DTBZ has a short half-life, which can make it difficult to use in longitudinal studies.

Future Directions

There are a number of future directions for research on DTBZ. One area of interest is the use of DTBZ in the diagnosis and treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another area of interest is the development of new imaging agents that can selectively bind to other neurotransmitter transporters. Finally, there is a need for further research on the biochemical and physiological effects of DTBZ, particularly with regard to its antioxidant properties.

Synthesis Methods

DTBZ can be synthesized using a variety of methods, including the reaction of phenothiazine with 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of a palladium catalyst. Another method involves the reaction of 1,4-diazabicyclo[2.2.2]octane with 2-bromoethyl phenothiazine in the presence of a base. The resulting product is then purified using column chromatography.

Scientific Research Applications

DTBZ has been extensively used in scientific research due to its ability to selectively bind to dopamine transporters. This has led to its potential use in the diagnosis and treatment of Parkinson's disease and other neurological disorders. DTBZ has been shown to have high affinity and selectivity for dopamine transporters, making it an ideal imaging agent for positron emission tomography (PET) scans. PET scans using DTBZ have been used to visualize the loss of dopamine transporters in the brains of patients with Parkinson's disease.

properties

IUPAC Name

10-[2-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)ethyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3S/c1-3-10-21-19(8-1)25(20-9-2-4-11-22(20)26-21)16-14-23-13-15-24-12-6-5-7-18(24)17-23/h1-4,8-11,18H,5-7,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWQJCSOWMSVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCN(CC2C1)CCN3C4=CC=CC=C4SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956147
Record name 10-[2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)ethyl]-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane

CAS RN

34654-96-1
Record name 4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034654961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)ethyl]-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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